Styramate

描述

属性

IUPAC Name |

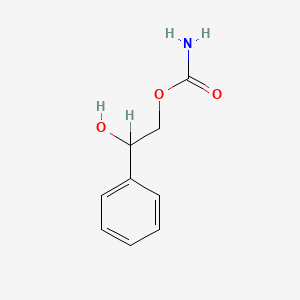

(2-hydroxy-2-phenylethyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSOHUROTFFTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861692 | |

| Record name | 2-Hydroxy-2-phenylethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-35-9 | |

| Record name | 2-Hydroxy-2-phenylethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styramate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styramate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Styramate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-phenylethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styramate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBK7Y28SP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Styramate: A Putative Mechanism of Action as a Central Nervous System Depressant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Styramate (2-hydroxy-2-phenylethyl carbamate) is a centrally acting muscle relaxant and anticonvulsant.[1] Structurally, it is a carbamate derivative, a class of compounds known to exhibit CNS depressant effects.[2][3] While detailed pharmacological studies on this compound are scarce, its chemical resemblance to meprobamate, a well-characterized anxiolytic and sedative, provides a strong basis for postulating its mechanism of action.[4][5] This guide synthesizes the available information on carbamate CNS depressants to propose a putative mechanism for this compound, and provides an overview of the experimental methodologies required to validate this hypothesis.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for this compound as a CNS depressant is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. The GABA-A receptor, a ligand-gated ion channel, plays a crucial role in mediating fast synaptic inhibition.

Interaction with the GABA-A Receptor

It is proposed that this compound binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that enhances the effect of GABA. Specifically, carbamates like meprobamate have been shown to increase the frequency of chloride ion channel opening in response to GABA binding. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.

Signaling Pathway

The binding of this compound to the GABA-A receptor is expected to potentiate the inhibitory signaling cascade initiated by GABA. This leads to a reduction in neuronal excitability in various brain regions, including the thalamus and limbic system, which are involved in arousal and emotional regulation. This widespread neuronal inhibition manifests as the observed sedative, anxiolytic, and muscle relaxant effects.

Quantitative Data Summary

As of the date of this document, no specific quantitative data for this compound, such as receptor binding affinities (Ki), potency (EC50/IC50), or pharmacokinetic parameters, are available in the public domain. To characterize the pharmacological profile of this compound, the experimental protocols outlined below would need to be performed. For comparative purposes, a table with hypothetical data points is provided to illustrate how such data would be presented.

Table 1: Hypothetical Pharmacological Data for this compound

| Parameter | Value | Units | Assay Type |

| Pharmacodynamics | |||

| GABA-A Receptor Binding Affinity (Ki) | TBD | nM | Radioligand Binding Assay ([³H]muscimol) |

| Potentiation of GABA-evoked currents (EC50) | TBD | µM | Two-electrode voltage clamp (Xenopus oocytes) |

| Pharmacokinetics | |||

| Bioavailability (F) | TBD | % | In vivo (rodent model) |

| Half-life (t1/2) | TBD | h | In vivo (rodent model) |

| Volume of Distribution (Vd) | TBD | L/kg | In vivo (rodent model) |

| Clearance (CL) | TBD | L/h/kg | In vivo (rodent model) |

TBD: To Be Determined

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate and confirm the mechanism of action of this compound.

In Vitro Assays

This assay determines the affinity of this compound for the GABA-A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABA-A receptor.

Materials:

-

Rat whole brain tissue

-

[³H]muscimol (a high-affinity GABA-A agonist radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer, centrifuges, filtration apparatus, scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh assay buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [³H]muscimol (~1-5 nM).

-

For total binding, add assay buffer.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).

-

For competition binding, add varying concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 4°C for 30-60 minutes.

-

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification and Data Analysis:

-

Place filters in scintillation vials with scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This assay directly measures the functional effect of this compound on GABA-A receptor-mediated currents.

Objective: To determine if this compound potentiates GABA-evoked chloride currents and to quantify its potency (EC50).

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant human GABA-A receptors.

-

Two-electrode voltage-clamp or patch-clamp setup.

-

GABA solution

-

This compound solutions of varying concentrations.

-

Recording solutions.

Protocol:

-

Cell Preparation: Prepare and maintain oocytes or cultured cells expressing the desired GABA-A receptor subtypes.

-

Electrophysiological Recording:

-

Using a two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for cultured cells), clamp the cell membrane at a holding potential of -60 mV.

-

Apply a low concentration of GABA (EC5-10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

In Vivo Assays

This test assesses the effect of this compound on motor coordination and muscle relaxation in rodents.

Objective: To evaluate the dose-dependent effect of this compound on motor coordination.

Materials:

-

Rota-rod apparatus

-

Male Swiss albino mice or Wistar rats

-

This compound solution

-

Vehicle control (e.g., saline with 1% Tween-80)

-

Standard CNS depressant (e.g., diazepam)

Protocol:

-

Training: Train the animals to stay on the rotating rod (e.g., at a constant speed of 20-25 rpm) for a predetermined period (e.g., 5 minutes).

-

Dosing: Administer different doses of this compound, vehicle, or the standard drug intraperitoneally.

-

Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals on the rota-rod and record the latency to fall.

-

Data Analysis: Compare the fall-off times of the this compound-treated groups with the vehicle control group. A significant decrease in the time spent on the rod indicates impaired motor coordination and muscle relaxation.

This test measures the effect of this compound on spontaneous locomotor activity.

Objective: To assess the sedative effects of this compound.

Materials:

-

Open field apparatus (a square arena with walls)

-

Video tracking software

-

Male Swiss albino mice or Wistar rats

-

This compound solution

-

Vehicle control

-

Standard CNS depressant (e.g., diazepam)

Protocol:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer different doses of this compound, vehicle, or the standard drug.

-

Testing: Place each animal in the center of the open field arena and record its activity (e.g., distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 10-30 minutes).

-

Data Analysis: Compare the locomotor activity parameters of the this compound-treated groups with the vehicle control group. A significant decrease in activity is indicative of a CNS depressant effect.

Conclusion

Based on its chemical structure as a carbamate and its classification as a CNS depressant and muscle relaxant, it is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor. This proposed mechanism, analogous to that of meprobamate, involves enhancing GABAergic inhibition, leading to a decrease in neuronal excitability throughout the central nervous system. Definitive confirmation of this mechanism and a thorough characterization of this compound's pharmacological profile await empirical investigation using the standard in vitro and in vivo methodologies detailed in this guide. Such studies are crucial for a comprehensive understanding of its therapeutic potential and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H11NO3 | CID 7186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Styramate: A Technical Review of its Historical Application as a Muscle Relaxant

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the historical data available on Styramate (brand name Sinaxar), a centrally acting skeletal muscle relaxant. Due to the discontinuation of this drug, comprehensive data from modern clinical trials are unavailable. The information presented herein is synthesized from historical scientific literature and pharmacological databases.

Pharmacological Profile

This compound, chemically known as (2-hydroxy-2-phenylethyl) carbamate, is a carbamic acid ester.[1] It was clinically evaluated for its muscle relaxant and anticonvulsant properties in the 1960s.[2][3][4] Marketed as a non-sedative muscle relaxant at therapeutic doses, its primary use was in the symptomatic treatment of painful muscle spasms associated with musculoskeletal conditions.[4]

Mechanism of Action

This compound is classified as a centrally acting muscle relaxant. While the precise molecular targets have not been extensively documented in available literature, drugs in this class are understood to function by depressing polysynaptic reflexes in the spinal cord and brainstem. This action is believed to interrupt the neural feedback loops that maintain a state of heightened muscle tone and spasm. It is important to note that centrally acting muscle relaxants do not act directly on the muscle fibers or the neuromuscular junction.

Caption: Proposed mechanism of this compound's action on central polysynaptic pathways.

Historical Clinical & Preclinical Data

Detailed quantitative data from the original preclinical and clinical studies of this compound are scarce in contemporary databases. The available information from historical reports is summarized below.

Clinical Efficacy

A clinical evaluation of this compound in neurologic and neuromuscular diseases was published in 1960 by Chesrow et al. Another contemporary paper by Billow et al. described it as a "nonsedative skeletal muscle relaxant". These studies indicated its potential utility in reducing muscle hypertonicity without significant sedative side effects, a notable property for a centrally acting agent of that era.

Preclinical Pharmacology

Preclinical studies, such as the one conducted by De Salva and Evans in 1960, also investigated the anticonvulsive properties of this compound. Unfortunately, specific quantitative data such as the median effective dose (ED₅₀) for muscle relaxation or anticonvulsant activity, and the median lethal dose (LD₅₀) are not available in the reviewed literature.

Table 1: Summary of Historical this compound Data (Qualitative)

| Parameter | Observation / Finding | Source |

| Drug Class | Centrally Acting Skeletal Muscle Relaxant, Anticonvulsant | |

| Chemical Class | Carbamic Acid Ester | |

| Proposed Mechanism | Depression of polysynaptic reflexes in the CNS | General knowledge of class |

| Key Clinical Finding | Muscle relaxation with reportedly non-sedative effects at therapeutic doses | |

| Investigated Use | Neurologic and neuromuscular diseases |

Note: Quantitative data for efficacy, dosage, and pharmacokinetics are not available in the cited sources.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, half-life, and clearance, are not available in major pharmacological databases such as DrugBank.

Adverse Effects and Drug Interactions

As a central nervous system depressant, this compound has been associated with a risk of increased CNS depression when combined with other substances that have similar effects. This includes, but is not limited to, benzodiazepines, opioids, antihistamines, and alcohol. A comprehensive list of potential drug-drug interactions points towards a significant potentiation of sedative and CNS depressant effects.

Hypothetical Experimental Protocols

While the exact protocols from the 1960s studies on this compound are not detailed in the available abstracts, they would have likely been based on standard methodologies for assessing muscle relaxant and anticonvulsant activity at the time. Below are generalized workflows for such experiments.

In Vivo Muscle Relaxant Activity Assessment

A common method to assess centrally acting muscle relaxants in animal models (e.g., mice or rats) involves testing motor coordination and the ability to resist a physical challenge.

Caption: Generalized workflow for in vivo assessment of muscle relaxant properties.

-

Inclined Plane Test: Animals are placed on a plane set at a steep angle. The dose of the drug that causes a certain percentage of animals to be unable to maintain their position on the plane is determined.

-

Traction Test: The animal's ability to grasp a wire with its forepaws is assessed. Muscle relaxants decrease this ability.

-

Rota-Rod Test: Animals are placed on a rotating rod. The time the animal can remain on the rod before falling is measured. A decrease in performance time indicates muscle relaxation or motor impairment.

In Vitro Mechanistic Studies

While not specifically documented for this compound, in vitro electrophysiological studies on spinal cord preparations would be the modern approach to elucidate the mechanism of action on polysynaptic reflexes.

Caption: Conceptual workflow for in vitro investigation of this compound's effects.

Conclusion

This compound was a historically used muscle relaxant with a unique profile for its time, suggesting efficacy without profound sedation. However, the lack of detailed, publicly available quantitative data on its pharmacology, pharmacokinetics, and clinical efficacy limits a full understanding of its properties by modern standards. The information that is available positions it as a classic centrally acting muscle relaxant, likely functioning through the inhibition of spinal polysynaptic pathways. Further insights would require access to the full-text publications from its period of clinical investigation.

References

- 1. This compound | C9H11NO3 | CID 7186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical evaluation of this compound (sinaxar) as a muscle relaxant in neurologic and neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsive character of this compound and other depressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Anticonvulsant Properties of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique "amide-ester" hybrid structure, has emerged as a significant pharmacophore in the development of novel anticonvulsant agents.[1] Its chemical stability and ability to modulate biological and pharmacokinetic properties through structural modifications have made carbamate derivatives a fertile ground for the discovery of new antiepileptic drugs (AEDs).[1] This technical guide provides an in-depth overview of the anticonvulsant properties of various carbamate derivatives, focusing on their mechanisms of action, structure-activity relationships, and preclinical efficacy data.

Core Mechanisms of Action

Carbamate anticonvulsants exert their effects through multiple mechanisms, often involving the modulation of key neurotransmitter systems and ion channels implicated in seizure generation and propagation.[2] While the precise mechanisms for some derivatives are still under investigation, the primary targets include:

-

Enhancement of GABAergic Neurotransmission: Many carbamate derivatives potentiate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4] This can occur through positive allosteric modulation of GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

-

Inhibition of Excitatory Neurotransmission: Several carbamates, notably felbamate, exhibit inhibitory effects at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. By blocking NMDA receptors, these compounds can reduce the influx of calcium ions and dampen excessive neuronal firing.

-

Modulation of Voltage-Gated Ion Channels: Carbamate derivatives have been shown to interact with voltage-gated sodium and potassium channels. For instance, felbamate, carisbamate, and cenobamate are known to block sodium channels, which are crucial for the initiation and propagation of action potentials. Cenobamate is unique in its ability to preferentially attenuate the persistent sodium current. Other derivatives, like retigabine, activate KCNQ (Kv7) potassium channels, leading to membrane hyperpolarization and reduced neuronal firing.

The following diagram illustrates the primary signaling pathways modulated by carbamate anticonvulsants.

Caption: Mechanisms of Action of Carbamate Anticonvulsants.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of carbamate derivatives is primarily assessed using rodent models of induced seizures. The two most common screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is measured.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is employed to screen for compounds that may be effective against absence seizures. A sub-convulsive dose of the chemoconvulsant pentylenetetrazol is administered, and the ability of the test compound to prevent clonic seizures is evaluated.

The following diagram outlines the general workflow for preclinical anticonvulsant drug screening.

Caption: Preclinical Anticonvulsant Screening Workflow.

Quantitative Anticonvulsant Data

The efficacy of anticonvulsant compounds is quantified by determining the median effective dose (ED50) required to protect 50% of the animals from seizures in a given test. Neurotoxicity is assessed by the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.

The following tables summarize the preclinical anticonvulsant activity of several carbamate derivatives.

Table 1: Anticonvulsant Activity of Novel Branched Alkyl Carbamates in Rats

| Compound | MES ED50 (mg/kg) | scMet ED50 (mg/kg) | Pilocarpine-SE ED50 (mg/kg) |

| 2-ethyl-3-methyl-butyl-carbamate (34) | Active | - | 81 |

| 2-ethyl-3-methyl-pentyl-carbamate (38) | Active | - | 96 |

| Phenyl-ethyl-carbamate (47) | 16 | - | - |

Table 2: Anticonvulsant Activity of Carbamates with 4-Aminobenzensulfonamide Moiety in Mice

| Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |

| 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate (1) | 136 | 74 |

| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9) | 31 | 53 |

| 3-methylpentyl, (4-sulfamoylphenyl)carbamate (10) | 14 | 80 |

Table 3: Anticonvulsant Activity of Felbamate Derivatives with Carbamate Group Modifications

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Protective Index (PI) |

| Felbamate | 30 | 100 | 6.7 |

| N-methylcarbamate (6) | >100 | >100 | - |

| N,N-dimethylcarbamate (14) | 15 | >300 | >20 |

Table 4: Anticonvulsant and Neurotoxicity Data for Sulfamoylphenyl Carbamate Derivatives in Rats

| Compound | MES-ED50 (mg/kg, i.p.) | MES-ED50 (mg/kg, p.o.) |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | 13 | 28 |

| Racemic-MBPC | 19-39 | - |

Table 5: Anticonvulsant Activity of Chiral Carbamate Derivatives of Valproic Acid

| Compound | Model | ED50 (mg/kg) |

| Racemic EMC | Soman-induced SE (5 min post-onset) | 33 |

| Racemic EMC | Soman-induced SE (20 min post-onset) | 48 |

| Racemic IPC | Pilocarpine-induced SE (30 min post-onset) | 107 |

Table 6: Anticonvulsant Activity of Carbamoyl Imidazole Derivatives in Rats (i.p. administration)

| Compound | MES ED50 (mg/kg) | Protective Index (PI) |

| 7 | 12-20 | 4.1-7.3 |

| 8 | 12-20 | 4.1-7.3 |

| 13 | 12-20 | 4.1-7.3 |

| 16 | 12-20 | 4.1-7.3 |

Experimental Protocols

Maximal Electroshock (MES) Test Protocol

1. Animals: Male albino mice or rats are used. 2. Apparatus: An electroconvulsive shock apparatus with corneal or ear clip electrodes is required. 3. Procedure:

- Animals are randomly assigned to control and experimental groups.

- The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).

- At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered through the electrodes.

- The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

- Protection is defined as the absence of the tonic hindlimb extension. 4. Data Analysis: The ED50 is calculated using probit analysis based on the percentage of animals protected at various doses.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

1. Animals: Male albino mice or rats are used. 2. Materials: Pentylenetetrazol (PTZ) solution. 3. Procedure:

- Animals are pre-treated with the test compound or vehicle.

- At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously.

- Animals are placed in individual observation cages and observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

- Protection is defined as the absence of clonic seizures. 4. Data Analysis: The ED50 is determined by probit analysis of the dose-response data.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the carbamate scaffold have provided valuable insights into the structure-activity relationships for anticonvulsant activity.

-

Alkyl Chain Branching and Length: Studies on branched alkyl carbamates have shown that the length and branching of the aliphatic side chain can influence potency. For instance, extending the aliphatic side chains in some homologous series decreased activity in the pilocarpine-induced status epilepticus model.

-

Aromatic Moieties: The introduction of an aromatic moiety can significantly enhance anticonvulsant potency. Phenyl-ethyl-carbamate, for example, was found to be a potent carbamate in the MES test.

-

Substitutions on the Carbamate Nitrogen: Modifications on the nitrogen atom of the carbamate group are critical for activity. While N-methylation can reduce potency compared to the parent compound, N,N-dimethylation has been shown to dramatically increase MES potency and improve the protective index.

-

Incorporation of Other Pharmacophores: Combining the carbamate moiety with other known anticonvulsant pharmacophores, such as a 4-aminobenzensulfonamide group, has led to the development of highly potent derivatives.

The logical relationship between structural modification and anticonvulsant activity is depicted below.

Caption: Structure-Activity Relationship Logic for Carbamate Derivatives.

Conclusion

Carbamate derivatives represent a promising and versatile class of anticonvulsant agents. Their diverse mechanisms of action, coupled with the potential for significant potency and safety improvements through rational drug design, underscore their importance in the ongoing search for more effective treatments for epilepsy. The preclinical data presented in this guide highlight several lead compounds with potent activity in established seizure models. Further investigation into the pharmacokinetics, long-term efficacy, and safety of these and novel carbamate derivatives is warranted to translate these promising preclinical findings into clinically effective therapies.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Styryl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Styryl compounds, characterized by a 1,2-diphenylethylene core (stilbene) or a vinyl group attached to an aromatic ring, are a significant class of organic molecules. Their rigid, planar structure and conjugated π-system impart unique chemical and photophysical properties. This has led to their widespread investigation and application in medicinal chemistry, materials science, and as functional dyes.[1][2] In drug development, the styryl moiety is a privileged scaffold found in compounds with neuroprotective, anti-inflammatory, and anticancer activities.[2][3] Furthermore, their inherent fluorescence makes them valuable as molecular probes and imaging agents, for example, in the study of amyloid-β plaques in Alzheimer's disease.[4]

This guide provides a comprehensive overview of the primary synthetic routes to styryl compounds, detailed protocols for their characterization, and a summary of key quantitative data to aid researchers in this field.

Synthesis of Styryl Compounds

The formation of the characteristic carbon-carbon double bond of the styryl group is the central challenge in their synthesis. Several robust and versatile methods have been developed, each with specific advantages regarding stereoselectivity, functional group tolerance, and reaction conditions.

Key Synthetic Methodologies

The most prominent methods for synthesizing styryl compounds include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Heck reaction.

-

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. It is a highly reliable method for creating a C=C bond at a specific location. The stereochemical outcome (Z or E-alkene) can often be controlled by the nature of the ylide and the reaction conditions.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion instead of a phosphorus ylide. This method typically offers excellent selectivity for the (E)-alkene and has the practical advantage that the water-soluble phosphate byproduct is easily removed during workup.

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction, the Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene. It is particularly valuable for its high stereoselectivity, generally favoring the formation of the E (trans) isomer, and its tolerance of a wide array of functional groups.

-

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. It is frequently employed in the synthesis of styryl dyes and other electron-deficient styryl systems.

Experimental Protocols

The following sections provide detailed, representative protocols for the major synthetic methods.

Protocol 1: Synthesis of (E)-trans-9-Styrylanthracene via Wittig Reaction

This protocol is adapted from established procedures for the Wittig olefination.

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

9-Anthraldehyde (1.0 eq)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in dichloromethane. Add the 50% NaOH solution and stir the biphasic mixture vigorously for 30 minutes at room temperature. The formation of the orange-colored ylide will be observed in the organic layer.

-

Reaction with Aldehyde: Add a solution of 9-anthraldehyde in dichloromethane to the reaction mixture dropwise over 15 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Workup: After the reaction is complete (typically 1-2 hours), transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure (E)-trans-9-styrylanthracene.

Protocol 2: Synthesis of (E)-Stilbene Derivative via Horner-Wadsworth-Emmons Reaction

This protocol illustrates a typical HWE reaction known for its high E-selectivity.

Materials:

-

Diethyl benzylphosphonate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Phosphonate Anion Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise.

-

Ylide Generation: Add diethyl benzylphosphonate dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure (E)-stilbene derivative.

Protocol 3: Synthesis of a Distyrylbenzene via Heck Reaction

This protocol is based on palladium-catalyzed C-C coupling methods.

Materials:

-

A dihaloarene (e.g., 1,4-diiodobenzene) (1.0 eq)

-

A functionalized styrene (e.g., 4-acetoxystyrene) (2.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

A phosphine ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%)

-

A base (e.g., triethylamine, Et₃N) (3.0 eq)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the dihaloarene, functionalized styrene, palladium acetate, and phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Solvent and Base Addition: Add the anhydrous solvent and triethylamine via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cooling and Filtration: Cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and salts.

-

Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired distyrylbenzene.

Characterization of Styryl Compounds

The unambiguous identification and characterization of synthesized styryl compounds rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR, the vinylic protons of the styryl group typically appear as doublets in the δ 6.5-8.0 ppm region. The magnitude of the coupling constant (J) between these protons is diagnostic of the alkene geometry: for (E)-isomers, J is typically 12-18 Hz, while for (Z)-isomers, it is 7-12 Hz. ¹³C NMR provides information on the carbon skeleton.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A characteristic absorption band for the (E)-styryl C-H bend (out-of-plane) is typically observed around 960-980 cm⁻¹.

-

UV-Visible Spectroscopy: Due to their extended π-conjugation, many styryl compounds absorb UV or visible light, making UV-Vis spectroscopy a useful tool for characterization and for studying their photophysical properties.

Data Presentation

Table 1: Summary of Synthetic Methodologies for Styryl Compounds

| Method | Key Reagents | Catalyst/Base | Typical Solvent | Temp (°C) | Stereoselectivity | Ref |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Strong Base (n-BuLi, NaOH) | THF, CH₂Cl₂ | 0 to RT | Variable (Z or E) | |

| HWE Reaction | Aldehyde/Ketone, Phosphonate | NaH, K₂CO₃, MeMgBr | THF, DMF | 0 to RT | High (E) | |

| Heck Reaction | Aryl Halide, Alkene | Pd(OAc)₂, P(o-tol)₃ / Et₃N | DMF, ACN | 80-120 | High (E) | |

| Knoevenagel | Aldehyde, Active Methylene Cmpd. | Piperidine, Pyridine | Benzene, EtOH | Reflux | High (E) |

Table 2: Representative ¹H NMR Data for (E)-Styryl Protons

| Compound Class | H-α (ppm) | H-β (ppm) | Jαβ (Hz) | Solvent | Ref |

| Fluorinated Styryl Chromone | 6.74 (d) | 7.64 (d) | 16.0 | CDCl₃ | |

| 2,4-Distyrylquinoline | 7.35 (d) | 7.82 (d) | 16.4 | CDCl₃ | |

| Substituted Styrylpyrazole | ~7.0 (d) | ~7.5 (d) | ~16.5 | CDCl₃ | |

| Styryl Benzazole Dye | 7.21 (d) | 7.95 (d) | 16.0 | DMSO-d₆ |

(d = doublet)

Table 3: Representative ¹³C NMR Data for Styrylquinolines

| Carbon Atom | Chemical Shift (δ, ppm) | Ref |

| Quinoline C-2 | 158.7 - 158.8 | |

| Quinoline C-3 | 117.9 - 118.5 | |

| Quinoline C-4 | 142.2 - 142.8 | |

| Vinylic C-α | ~125 | |

| Vinylic C-β | ~135 |

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General experimental workflow for the synthesis and characterization of styryl compounds.

Caption: Simplified mechanism of the Wittig reaction for styryl compound synthesis.

Caption: Signaling pathway for a styryl compound as an amyloid-β plaque imaging agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of styrylchromone derivatives as beta-amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Neuromuscular Blockade: A Pharmacological Profile of Early Muscle Relaxants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of muscle relaxants revolutionized the practice of anesthesia and surgery, enabling complex procedures by providing profound and reversible muscle paralysis. The earliest of these agents, derived from natural sources or synthesized based on their structures, laid the foundation for our understanding of neuromuscular transmission and the development of modern neuromuscular blocking drugs. This technical guide provides a comprehensive pharmacological overview of seminal early muscle relaxants, including d-tubocurarine, gallamine, decamethonium, and succinylcholine. It delves into their mechanisms of action, quantitative pharmacological data, and the detailed experimental protocols used for their characterization.

The Neuromuscular Junction: The Epicenter of Action

The neuromuscular junction (NMJ) is the critical synapse where motor neurons communicate with skeletal muscle fibers, initiating muscle contraction. Understanding the signaling cascade at the NMJ is fundamental to comprehending the action of muscle relaxants.

Signaling Pathway at the Neuromuscular Junction

The process begins with the arrival of an action potential at the motor neuron terminal, triggering a cascade of events:

-

Depolarization and Calcium Influx: The action potential depolarizes the presynaptic terminal, opening voltage-gated calcium channels.

-

Acetylcholine Release: The influx of calcium ions causes synaptic vesicles containing the neurotransmitter acetylcholine (ACh) to fuse with the presynaptic membrane and release ACh into the synaptic cleft.

-

Receptor Binding: ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the muscle fiber.

-

Muscle Fiber Depolarization: The binding of ACh to nAChRs, which are ligand-gated ion channels, leads to the influx of sodium ions and a smaller efflux of potassium ions. This generates an end-plate potential (EPP).

-

Muscle Contraction: If the EPP reaches the threshold, it triggers an action potential in the muscle fiber, which propagates along the sarcolemma and into the T-tubules, ultimately leading to muscle contraction.

-

Signal Termination: Acetylcholinesterase, an enzyme present in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal and allowing the muscle to relax.

Mechanisms of Action: Depolarizing vs. Non-Depolarizing Blockade

Early muscle relaxants are broadly classified into two categories based on their interaction with the nAChR: non-depolarizing and depolarizing agents.

Non-Depolarizing Muscle Relaxants

Examples: d-tubocurarine, Gallamine

These agents act as competitive antagonists at the nAChR. They bind to the same site as acetylcholine but do not activate the receptor. By occupying the binding sites, they prevent ACh from binding, thereby inhibiting neuromuscular transmission and causing flaccid paralysis. Their effects can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor.

Depolarizing Muscle Relaxants

Examples: Succinylcholine, Decamethonium

These agents act as agonists at the nAChR, mimicking the action of acetylcholine. Their binding to the receptor initially causes depolarization of the motor end-plate, leading to transient muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed, depolarizing agents persist at the neuromuscular junction, causing prolonged depolarization. This persistent depolarization leads to a state of receptor desensitization and inactivation of voltage-gated sodium channels in the surrounding muscle membrane, resulting in a flaccid paralysis (Phase I block). With prolonged exposure, the membrane may repolarize, but the receptor remains desensitized and unresponsive to ACh (Phase II block), a state that resembles the block produced by non-depolarizing agents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the early muscle relaxants, allowing for a direct comparison of their pharmacological profiles.

Table 1: Potency of Early Muscle Relaxants

| Drug | Class | ED50 (mg/kg) | Animal Model/Species | Reference |

| d-tubocurarine | Non-depolarizing | 0.236 | Human | [1] |

| 0.25 (at 0.1 Hz stimulation) | Human | [2] | ||

| 0.105 | Cat (gastrocnemius) | [3] | ||

| Gallamine | Non-depolarizing | 1.3 | Human | [1] |

| Decamethonium | Depolarizing | ~0.037 (ED80) | Human | [4] |

| Succinylcholine | Depolarizing | 0.14 (adductor pollicis) | Human | |

| 0.23 (diaphragm) | Human |

Table 2: Nicotinic Acetylcholine Receptor Binding Affinities

| Drug | Parameter | Value | Receptor Source | Reference |

| d-tubocurarine | Kd (high affinity) | 30 nM | Torpedo nAChR | |

| Kd (low affinity) | 8 µM | Torpedo nAChR | ||

| Ki | 10 µM (at 37°C) | Torpedo nAChR ion channel | ||

| Kb | 390 nM | Rat neuronal nAChR (α3β2) | ||

| Gallamine | Ki (M2 muscarinic) | 2.4 nM | Rat brain | |

| Ki (M1 muscarinic) | 24 nM | Rat brain | ||

| Kd (high affinity) | 25 nM | Rat brainstem muscarinic | ||

| Kd (low affinity) | 93 µM | Rat brainstem muscarinic |

Note: Data on the direct binding affinity of gallamine, decamethonium, and succinylcholine to the nicotinic acetylcholine receptor is less consistently reported in the literature compared to d-tubocurarine. Gallamine also exhibits significant affinity for muscarinic receptors, contributing to its side effect profile.

Table 3: Pharmacokinetic Parameters of Early Muscle Relaxants in Humans

| Drug | Volume of Distribution (Vd) | Clearance (CL) | Elimination Half-life (t½β) | Primary Route of Elimination | Reference |

| d-tubocurarine | 0.30 ± 0.10 L/kg | 56 ml/min | 89 ± 18 min | Renal (46-95%) and Biliary (11.8%) | |

| Gallamine | 225.28 ml/kg | 1.20 ml/min/kg | 134.58 min | Renal | |

| Succinylcholine | 16.4 ± 14.7 ml/kg (1 mg/kg dose) | 4.17 ± 2.37 L/min | 47 seconds | Plasma cholinesterase hydrolysis |

Note: Comprehensive pharmacokinetic data for decamethonium in humans is limited as its clinical use was short-lived.

Detailed Experimental Protocols

The characterization of early muscle relaxants relied on a variety of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments.

In Vivo Assessment of Neuromuscular Blockade: Rat Tibialis Anterior Muscle Preparation

This protocol describes a common in vivo method to quantify the potency and duration of action of neuromuscular blocking agents.

Objective: To measure the dose-dependent inhibition of muscle contraction following administration of a muscle relaxant.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Tracheostomy tube

-

Force-displacement transducer

-

Nerve stimulator

-

Bipolar platinum electrodes

-

Data acquisition system

-

Test compound (muscle relaxant) and vehicle

-

Saline

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and perform a tracheostomy to ensure a patent airway. The animal can be allowed to breathe spontaneously or be mechanically ventilated.

-

Expose the sciatic nerve in the thigh through a small incision.

-

Isolate the tendon of the tibialis anterior muscle and attach it to a force-displacement transducer via a silk ligature.

-

Position the bipolar platinum electrodes on the sciatic nerve for stimulation.

-

-

Stimulation and Recording:

-

Set the nerve stimulator to deliver supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz (single twitches) or in a train-of-four (TOF) pattern (2 Hz for 2 seconds).

-

Record the baseline twitch tension for a stable period (e.g., 15-20 minutes).

-

-

Drug Administration:

-

Administer the vehicle control intravenously and record the twitch response for a defined period to ensure no effect.

-

Administer incremental doses of the muscle relaxant intravenously. Allow the effect of each dose to reach a plateau before administering the next dose to construct a cumulative dose-response curve.

-

-

Data Analysis:

-

Measure the percentage decrease in twitch height from the pre-drug baseline for each dose.

-

Plot the percentage inhibition of twitch height against the logarithm of the dose.

-

Calculate the ED50 (the dose required to produce a 50% reduction in twitch height) from the dose-response curve using non-linear regression.

-

For duration of action studies, a single bolus dose (e.g., ED95) is administered, and the time taken for the twitch height to recover to 25%, 75%, and 95% of the baseline is measured.

-

In Vitro Receptor Binding Assay: Radioligand Competition Assay

This protocol outlines a method to determine the binding affinity of a muscle relaxant for the nicotinic acetylcholine receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the nAChR.

Materials:

-

Tissue source rich in nAChRs (e.g., Torpedo electric organ or cultured cells expressing the receptor)

-

Radioligand with high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)

-

Test compound (unlabeled muscle relaxant)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Cell harvester or vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a known protein concentration.

-

-

Binding Assay:

-

Set up the assay in microcentrifuge tubes or a 96-well plate.

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competing ligand (e.g., nicotine or d-tubocurarine) to saturate the receptors, and the membrane preparation.

-

Competition Binding: Add assay buffer, the radioligand, and varying concentrations of the unlabeled test compound, followed by the membrane preparation.

-

-

Incubation and Filtration:

-

Incubate all tubes/wells at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The early muscle relaxants, despite their limitations in terms of side effects and pharmacokinetic profiles, were instrumental in advancing surgical and anesthetic practices. The study of their pharmacological profiles not only provided clinicians with vital tools but also propelled our fundamental understanding of neuromuscular physiology. The experimental methodologies developed to characterize these pioneering drugs continue to form the basis of modern drug discovery and development in the field of neuromuscular pharmacology. This guide serves as a testament to the enduring legacy of these foundational molecules and the scientific inquiry they inspired.

References

- 1. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Legacy of Styramate: A Technical Guide to its Relationship with Modern Carbamate Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group, a cornerstone in medicinal chemistry, has given rise to a diverse array of therapeutic agents. From early discoveries like styramate to the sophisticated modern drugs of today, the carbamate scaffold has proven to be a versatile platform for drug design. This technical guide provides an in-depth exploration of this compound and its relationship to contemporary carbamate drugs, offering a comparative analysis of their properties, a detailed look at their underlying mechanisms, and a review of the experimental methodologies that have defined their development.

The carbamate moiety, with its hybrid amide-ester characteristics, imparts favorable properties such as chemical and proteolytic stability, as well as the ability to permeate cell membranes.[1] These attributes have been leveraged in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[2][3] this compound, an early carbamate derivative, was recognized for its muscle relaxant and anticonvulsant properties.[4][5] While it has been largely superseded by newer agents, an examination of its profile provides valuable context for understanding the evolution of carbamate-based therapeutics.

This guide will delve into the quantitative aspects of this compound and its modern counterparts, present detailed experimental protocols, and visualize the complex signaling pathways through which these drugs exert their effects.

Data Presentation: Comparative Analysis of Carbamate Drugs

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and selected modern carbamate drugs. It is important to note that comprehensive quantitative data for this compound, an older drug, is limited in the publicly available literature.

Table 1: Physicochemical and Toxicological Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (Oral, Rat) (mg/kg) |

| This compound | C₉H₁₁NO₃ | 181.19 | Not Found |

| Felbamate | C₁₁H₁₄N₂O₄ | 238.24 | > 5000 |

| Carisoprodol | C₁₂H₂₄N₂O₄ | 260.33 | 1320 |

| Methocarbamol | C₁₁H₁₅NO₅ | 241.24 | 1480 |

Data for modern carbamates sourced from commercially available safety data sheets.

Table 2: Pharmacokinetic Parameters

| Drug | Bioavailability (%) | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/hr) |

| This compound | Not Available | Not Available | Not Available | Not Available |

| Felbamate | > 90 | ~20 | 0.7-1.0 | 2.43 |

| Carisoprodol | Not Established | ~1.7-2.0 | 0.93 - 1.3 | Not Found |

| Methocarbamol | Not Available | 1-2 | Not Available | Not Available |

Pharmacokinetic data for modern carbamates is derived from clinical studies and drug information resources.

Table 3: Efficacy Data

| Drug | Indication | Efficacy Measure | Result |

| This compound | Muscle Spasm/Seizures | Clinical Observation (1960s) | Reported as effective |

| Felbamate | Partial Seizures | Seizure Reduction vs. Placebo | Statistically significant reduction |

| Carisoprodol | Musculoskeletal Pain | Pain Relief vs. Placebo | Statistically significant improvement |

| Methocarbamol | Musculoskeletal Pain | Pain Relief vs. Placebo | Statistically significant improvement |

Efficacy data for modern carbamates is based on placebo-controlled clinical trials.

Experimental Protocols

General Synthesis of 2-Hydroxy-2-Phenylethyl Carbamate (this compound)

This protocol describes a likely method for the synthesis of this compound based on the reaction of an amino alcohol with a chloroformate, a common method for carbamate formation.

Materials:

-

2-Amino-1-phenylethanol

-

Ethyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 2-amino-1-phenylethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-hydroxy-2-phenylethyl carbamate.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of carbamate drugs are mediated through their interaction with various signaling pathways in the central nervous system. While the precise molecular targets of this compound are not as well-characterized as those of modern carbamates, its muscle relaxant and anticonvulsant effects likely involve modulation of inhibitory and excitatory neurotransmission.

Postulated Signaling Pathway for this compound's Muscle Relaxant Effect

This compound's muscle relaxant properties are thought to arise from its general CNS depressant effects, similar to other centrally acting muscle relaxants. A plausible mechanism involves the enhancement of GABAergic inhibition in the spinal cord and brainstem, which reduces the firing rate of motor neurons.

Signaling Pathway for Modern Carbamate Anticonvulsants (e.g., Felbamate)

Modern carbamate anticonvulsants like felbamate have more well-defined mechanisms of action, often involving a multi-target approach. Felbamate is known to modulate both GABAergic and glutamatergic neurotransmission. It potentiates GABA-A receptor function and also blocks the NMDA receptor, a key player in excitatory signaling.

Conclusion

This compound represents an early chapter in the story of carbamate-based therapeutics. While it has been largely replaced by more modern and better-characterized drugs, its development laid the groundwork for future innovations. The evolution from this compound to drugs like felbamate, carisoprodol, and methocarbamol highlights the progress in medicinal chemistry, with a shift towards more targeted and potent agents with improved pharmacokinetic and safety profiles.

The enduring presence of the carbamate scaffold in modern medicine is a testament to its versatility and favorable drug-like properties. Future research in this area will likely focus on developing carbamates with even greater specificity and novel mechanisms of action, continuing the legacy that began with early compounds like this compound. This guide has provided a comprehensive overview for researchers and professionals in the field, offering a foundation for further exploration and innovation in the design and development of carbamate drugs.

References

- 1. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Glutamatergic Mechanisms Related to Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. U of A study sheds new light on how GABA affects nervous system | Faculty of Medicine & Dentistry [ualberta.ca]

A Technical Guide to the Inactive Ingredients and Formulation of Historical Sinaxar (Styramate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the likely inactive ingredients, formulation, and analytical methodologies relevant to the historical muscle relaxant, Sinaxar. The active pharmaceutical ingredient in Sinaxar is styramate, a carbamate derivative known for its centrally acting muscle relaxant properties. As specific historical formulation documents for Sinaxar are not publicly available, this guide presents a representative formulation based on common pharmaceutical practices of the mid-20th century, alongside detailed, period-appropriate experimental protocols for its analysis.

Plausible Historical Formulation of Sinaxar (this compound) Tablets

The following table outlines a plausible composition for a 200 mg Sinaxar (this compound) tablet, based on typical excipients used in oral solid dosage forms during the 1960s.

| Ingredient | Function | Plausible Percentage (w/w) | Plausible Weight (mg) |

| This compound | Active Pharmaceutical Ingredient | 40% | 200 |

| Lactose | Diluent | 35% | 175 |

| Starch | Binder/Disintegrant | 15% | 75 |

| Talc | Glidant/Lubricant | 4% | 20 |

| Magnesium Stearate | Lubricant | 1% | 5 |

| Total | 100% | 500 |

Detailed Experimental Protocols

The following sections describe detailed methodologies for the quality control of a historical Sinaxar tablet, reflecting the analytical techniques available and commonly used in the mid-20th century.

Identification of this compound in Tablets

A. Thin-Layer Chromatography (TLC)

-

Principle: This method separates this compound from the excipients based on its differential partitioning between a stationary phase (silica gel) and a mobile phase.

-

Procedure:

-

Standard Preparation: Dissolve a small, accurately weighed amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

-

Sample Preparation: Weigh and finely powder a single Sinaxar tablet. Extract the powder with a known volume of methanol to achieve a theoretical this compound concentration of 1 mg/mL. Centrifuge or filter the solution to remove insoluble excipients.

-

Chromatography:

-

Spot 10 µL of both the standard and sample solutions onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol, 9:1 v/v).

-

After the solvent front has moved approximately three-quarters of the way up the plate, remove the plate and allow it to air dry.

-

-

Visualization:

-

Examine the plate under UV light (254 nm). The principal spot in the chromatogram of the sample solution should correspond in Rf value and appearance to the spot in the chromatogram of the standard solution.

-

Alternatively, spray the plate with a suitable visualizing agent, such as a solution of vanillin in sulfuric acid, and gently heat. The color and Rf value of the principal spot from the sample should match that of the standard.

-

-

Assay of this compound in Tablets (Spectrophotometric Method)

-

Principle: The concentration of this compound is determined by measuring its absorbance at a specific wavelength in the ultraviolet (UV) spectrum and comparing it to a standard of known concentration.

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol of a known concentration (e.g., 100 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder 20 Sinaxar tablets to determine the average tablet weight.

-

Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes to dissolve the this compound.

-

Dilute to volume with methanol and mix well. Filter the solution.

-

-

Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of both the standard and sample solutions at the wavelength of maximum absorbance for this compound (approximately 257 nm), using methanol as a blank.

-

-

Calculation: Calculate the quantity, in mg, of this compound in the portion of the tablets taken using the formula: Amount (mg) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard * Dilution Factor

-

Tablet Disintegration Test

-

Principle: This test measures the time it takes for a tablet to break apart into smaller particles when placed in a liquid medium.

-

Procedure:

-

Place one tablet in each of the six tubes of the disintegration apparatus basket.

-

Suspend the basket in a beaker of water maintained at 37 ± 2 °C.

-

Operate the apparatus for 30 minutes.

-

At the end of the time period, lift the basket from the fluid, and observe the tablets. All of the tablets should have disintegrated completely. If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets; not fewer than 16 of the 18 tablets tested should disintegrate.

-

Signaling Pathway and Mechanism of Action

This compound is a centrally acting skeletal muscle relaxant. Its precise mechanism of action is not fully elucidated, but it is believed to act on the central nervous system, particularly at the level of the spinal cord. It is thought to depress polysynaptic reflexes, which are neural pathways involving multiple synapses. By inhibiting these reflexes, this compound reduces the transmission of nerve impulses that cause muscle spasticity and tension.

Caption: Proposed mechanism of this compound action on spinal cord interneurons.

Experimental Workflow for Tablet Analysis

The following diagram illustrates the logical workflow for the quality control analysis of a historical Sinaxar tablet.

Caption: Workflow for the quality control analysis of historical Sinaxar tablets.

In-depth Technical Guide on Early Clinical Studies of Styramate in Neurological Disorders: Acknowledging the Data Limitations

A comprehensive review of available scientific literature reveals a significant scarcity of modern, detailed clinical data on the neurological applications of Styramate. The majority of research on this compound dates back to the 1960s, and these early studies lack the rigorous quantitative analysis and detailed experimental protocols that are standard in contemporary drug development. Consequently, the creation of a detailed technical guide with extensive quantitative data, specific experimental protocols, and in-depth signaling pathway diagrams, as initially requested, is not feasible.

This document will summarize the limited information available from historical sources and explain the constraints in fulfilling the original request.

Overview of this compound

This compound, also known by brand names such as Sinaxar, Linaxar, and Myospaz, is chemically identified as (2-hydroxy-2-phenylethyl) carbamate. It was investigated for its properties as a muscle relaxant and anticonvulsant. The available literature consistently categorizes this compound as a central nervous system (CNS) depressant.

Limitations in Available Data

Despite extensive searches of scientific databases and historical records, the following critical information, necessary for a comprehensive technical guide, could not be obtained:

-

Quantitative Clinical Data: The early publications on this compound provide primarily qualitative assessments of its efficacy and safety. There is a lack of robust, quantitative data from well-controlled, multi-phase clinical trials that would allow for a detailed statistical summary and comparison. Key metrics such as dose-response relationships, objective measures of muscle relaxation, and standardized scales for neurological improvement are not reported in the available literature.

-

Detailed Experimental Protocols: The clinical studies from the 1960s describe their methodologies in a manner that is not sufficiently detailed for modern replication or in-depth analysis. Specifics regarding patient inclusion/exclusion criteria, randomization and blinding procedures, statistical analysis plans, and validated endpoint assessments are largely absent.

-

Mechanism of Action and Signaling Pathways: While this compound is classified as a CNS depressant, the precise molecular targets and signaling pathways through which it exerts its muscle relaxant and anticonvulsant effects are not elucidated in the historical literature. The general mechanism for carbamates can involve the modulation of inhibitory neurotransmission; however, the specific interactions of this compound with receptors and downstream signaling cascades have not been documented. This lack of information prevents the creation of accurate and meaningful signaling pathway diagrams.

-

Pharmacokinetic Data: Detailed pharmacokinetic profiles of this compound in human subjects, including absorption, distribution, metabolism, and excretion (ADME) data, are not available in the public domain. This information is crucial for understanding the drug's behavior in the body and for designing appropriate dosing regimens.

Historical Clinical Evaluation

One of the few accessible clinical reports is a 1960 study published in the Journal of the American Geriatrics Society. This study provides a clinical evaluation of this compound as a muscle relaxant in patients with neurologic and neuromuscular diseases. However, it is a descriptive report and does not contain the quantitative data or detailed protocols required for a technical whitepaper.

Regulatory Status

Conclusion